molecular formula C10H21NO3 B6609862 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine CAS No. 2866322-59-8

1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine

Cat. No.: B6609862
CAS No.: 2866322-59-8
M. Wt: 203.28 g/mol
InChI Key: PYOBJRIPJXGEOZ-UHFFFAOYSA-N
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Description

1-(4-(2,2-Dimethoxyethyl)oxan-4-yl)methanamine (DMEOMA) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and hygroscopic solid that is soluble in water and other organic solvents. DMEOMA has been extensively studied and used in the fields of biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine is not fully understood. It is believed to act as a weak base and interact with protonated amino acid residues in proteins. It is also thought to interact with hydrophobic pockets in proteins, leading to a conformational change in the protein structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that it can inhibit the activity of a number of enzymes, including cytochrome P450 enzymes. It has also been shown to affect the activity of several G-protein coupled receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine in laboratory experiments is its low toxicity. It has been shown to be non-toxic to cells and has a low potential for causing adverse effects. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of this compound is its low solubility in aqueous solutions. This can make it difficult to use in experiments that require a high concentration of the compound.

Future Directions

The potential future directions for 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine research include further studies of its mechanism of action and its effects on cellular processes. Additionally, further research is needed to determine its potential therapeutic applications. Other potential future directions include the development of new synthesis methods, the development of new analytical techniques, and the investigation of its effects on other biological systems.

Synthesis Methods

1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine can be synthesized by a variety of methods. One of the most common methods is the reaction of 2,2-dimethoxyethanol and ammonia in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of 1-(4-(2,2-dimethoxyethyl)oxan-4-yl)methanamine and its isomer, 1-(4-(2,2-dimethoxyethyl)oxan-4-yl)ethanamine. The reaction is typically carried out at room temperature and can be completed in a few hours.

Scientific Research Applications

1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, protein-protein interactions, and signal transduction. It has also been used in the development of new drugs and in the study of drug metabolism. Additionally, this compound has been used to study the structure and function of proteins, as well as to investigate the effects of environmental pollutants on human health.

Properties

IUPAC Name

[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-12-9(13-2)7-10(8-11)3-5-14-6-4-10/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOBJRIPJXGEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1(CCOCC1)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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